2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-12-13-21-16(15-17)7-6-14-25(21)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINIICCPIYUDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The preparation of 2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic synthesis.
Starting Materials: The synthesis begins with the preparation of intermediates, often involving the formation of the tetrahydroquinoline core through cyclization reactions.
Introduction of the Chloro Group: This is usually achieved via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The phenylsulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using benzoyl chloride and appropriate catalysts.
Reaction Conditions
These reactions generally occur under controlled conditions:
Temperatures ranging from 0°C to 100°C, depending on the reaction step.
Solvents like dichloromethane, toluene, and ethanol are commonly used.
Catalysts and reagents such as triethylamine, sodium hydride, and palladium on carbon may be employed to facilitate the reactions.
Industrial Production Methods
Industrial-scale production would involve similar steps but optimized for yield and cost-efficiency. High-throughput methods, continuous flow reactors, and automation can be utilized to scale up the synthesis.
Chemical Reactions Analysis
2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various types of chemical reactions:
Oxidation
The compound can undergo oxidation reactions, typically affecting the tetrahydroquinoline ring or the phenylsulfonyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction
Reduction of this compound may target the chloro group or the tetrahydroquinoline ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution
Substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols can replace the chloro group under suitable conditions.
Major Products Formed
Oxidation of the tetrahydroquinoline can lead to quinoline derivatives.
Reduction can yield dehalogenated compounds or reduced nitrogen heterocycles.
Substitution results in diverse derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology
In biological research, it may be utilized to study enzyme interactions or cellular pathways involving sulfonyl and chloro functionalities.
Medicine
Industry
In industrial applications, it could be used in the synthesis of novel materials or as a starting material for high-value chemical products.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its application:
Molecular Targets: It may interact with enzymes or receptors, altering their activity. The chloro and sulfonyl groups could engage in hydrogen bonding or hydrophobic interactions.
Pathways Involved: In medicinal chemistry, it could modulate pathways related to inflammation, cancer, or neurological disorders, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Sulfonyl or Benzamide Groups
3-Chloro-N-{1-[(4-Fluorophenyl)Sulfonyl]-1,2,3,4-Tetrahydro-6-Quinolinyl}Benzamide
- Molecular Formula : C₂₂H₁₈ClFN₂O₃S
- Molecular Weight: 444.905 g/mol (monoisotopic mass: 444.071)
- Key Differences :
- The phenylsulfonyl group is substituted with a 4-fluorine atom , introducing electron-withdrawing effects.
- The benzamide group has a 3-chloro substituent instead of 2-chloro.
- Implications :
N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl)Thiophene-2-Carboximidamide (Compound 68)
- Molecular Formula : C₂₁H₂₇N₅S
- Molecular Weight : ~405.5 g/mol (calculated)
- Key Differences :
- Replaces the phenylsulfonyl group with a 1-methylpiperidin-4-yl moiety.
- Substitutes the benzamide with a thiophene-2-carboximidamide group.
- Activity: Tested for nitric oxide synthase (NOS) inhibition, demonstrating selectivity for inducible NOS (iNOS) over endothelial NOS (eNOS) .
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB)
- Molecular Formula : C₂₃H₂₀N₆
- Molecular Weight : ~380.5 g/mol (calculated)
- Key Differences: Features a diazenylbenzonitrile group and a 2-cyanoethyl substituent.
- Application : Used in electrochemical studies for gold electrodeposition in ionic liquids, highlighting its role as a surfactant or leveller .
Pesticide-Related Chlorobenzamide Derivatives
These compounds share a chlorobenzamide backbone but diverge significantly in substituents and applications .
Comparative Data Table
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Catalysts : Use DMAP to accelerate amidation .
- Solvent Selection : Dichloromethane or THF improves solubility of intermediates .
- Yield Monitoring : Track reaction progress via TLC and HPLC (>95% purity threshold) .
Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and scaffold integrity. Key signals include:
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ = 439.3 g/mol) .
- HPLC : Quantifies purity (>95% required for biological assays) .
How do structural modifications, such as halogen substitution on the benzamide moiety, influence inhibitory activity against targets like PTP1B or RORγ?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
Methodological Approach :
- Halogen Scanning : Replace Cl with F/Br to assess steric/electronic effects.
- Docking Studies : Use PDB structures (e.g., 4NPD for RORγ) to predict binding modes .
What methodological approaches can resolve contradictions in biological activity data observed across different in vitro assays?
Advanced Research Focus
Common Data Conflicts :
- Variability in IC₅₀ values between enzymatic (e.g., PTP1B) and cellular (e.g., glucose uptake) assays.
Q. Resolution Strategies :
Orthogonal Assays : Validate activity using both radioactive (e.g., ³²P-labeling for PTP1B) and fluorescence-based assays .
Solubility Correction : Adjust DMSO concentrations (<0.1%) to avoid false negatives .
Statistical Analysis : Apply ANOVA to identify assay-specific outliers .
What in vitro models are commonly used to evaluate the therapeutic potential of this compound in metabolic disorders?
Q. Basic Research Focus
- PTP1B Inhibition : Insulin receptor phosphorylation in HepG2 cells .
- Glucose Uptake : 2-NBDG assay in 3T3-L1 adipocytes .
- Cytotoxicity Screening : MTT assay in primary hepatocytes to rule off-target effects .
Q. Key Findings :
- EC₅₀ of 5.8 µM for glucose uptake enhancement in diabetic mouse models .
How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for enhancing metabolic stability?
Advanced Research Focus
SAR Design Framework :
Metabolic Hotspot Identification : Use liver microsomes to detect oxidation-prone sites (e.g., tetrahydroquinoline C-4) .
Isosteric Replacement : Substitute labile groups (e.g., –OCH₃ → –CF₃) to block CYP450 metabolism .
Prodrug Strategies : Introduce ester moieties at the sulfonamide group for sustained release .
Q. Case Study :
- N-[1-(propane-1-sulfonyl)-6-yl]propanamide : Bromine substitution at benzamide increased t₁/₂ from 2.1 to 4.7 hrs .
What strategies are recommended for improving solubility and bioavailability without compromising target affinity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
